

Application Note & Protocol: Synthesis of RNA Standards Containing N4-acetylcytidine (ac4C)

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Compound of Interest

Compound Name: *Ac-rC Phosphoramidite*

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Introduction

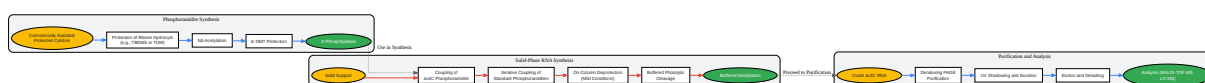
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found in all domains of life.[1][2] In eukaryotes, ac4C is predominantly found in tRNA and 18S rRNA, where it plays a crucial role in maintaining RNA stability, structure, and function.[1][3][4] The modification is installed by the N-acetyltransferase 10 (NAT10) enzyme, which transfers an acetyl group from acetyl-CoA to cytidine.[3][4][5] Dysregulation of ac4C levels has been linked to various diseases, including cancer, making the synthesis of ac4C-containing RNA standards essential for research, diagnostics, and therapeutic development.[1]

Standard solid-phase RNA synthesis methods are incompatible with the direct incorporation of ac4C due to the lability of the N4-acetyl group under standard basic deprotection conditions.[1][6] This application note provides a detailed protocol for the chemical synthesis of RNA standards containing ac4C, utilizing a modified, mild, non-nucleophilic approach. This method enables the site-specific incorporation of ac4C into RNA oligonucleotides, facilitating biophysical studies and the development of ac4C-based diagnostics and therapeutics.[1][7]

I. Chemical Synthesis of N4-acetylcytidine (ac4C) RNA

The chemical synthesis of ac4C-containing RNA requires a specialized approach to preserve the sensitive acetyl modification. This involves the synthesis of an N4-acetylcytidine phosphoramidite building block and a modified solid-phase synthesis protocol with mild deprotection and cleavage steps.

Experimental Workflow for Chemical Synthesis of ac4C RNA



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Caption: Workflow for the chemical synthesis of ac4C-containing RNA.

Protocol 1: Solid-Phase Synthesis of ac4C-Containing RNA Oligonucleotides

This protocol is adapted from established methods for the synthesis of RNA containing sensitive modifications.[1]

Materials:

- ac4C phosphoramidite and standard RNA phosphoramidites (A, G, C, U)
- Solid support (e.g., photolabile PC-linker controlled pore glass)

- Standard reagents for solid-phase oligonucleotide synthesis
- On-column deprotection solution
- Buffered photolytic cleavage solution
- Buffered desilylation solution (e.g., triethylamine trihydrofluoride)

Procedure:

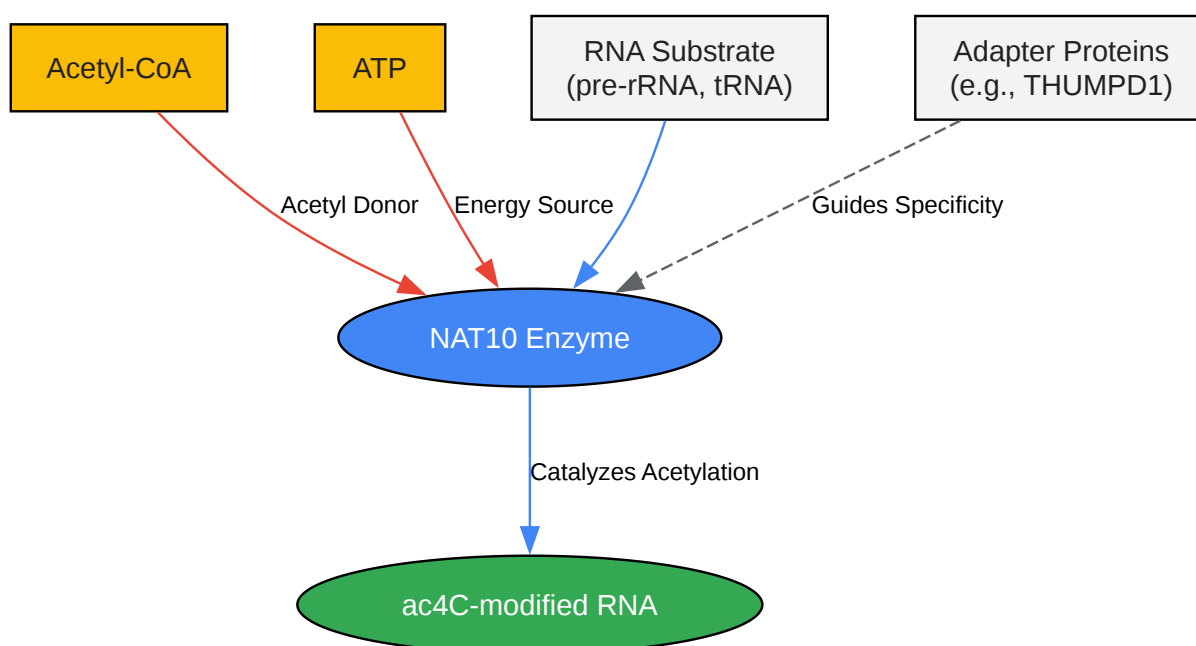
- Automated Solid-Phase Synthesis:
 - Perform solid-phase synthesis on an automated DNA/RNA synthesizer.
 - Use standard coupling protocols for all phosphoramidites.
 - Crucially, omit the 5'-capping step to avoid potential side reactions with the ac4C modification.[\[1\]](#)
- On-Column Deprotection:
 - Following synthesis, perform on-column deprotection of the exocyclic amines using a mild deprotection solution. This step is critical to prevent the removal of the N4-acetyl group.[\[1\]](#)
- Buffered Photolytic Cleavage:
 - Cleave the synthesized RNA from the solid support using buffered photolytic cleavage. This avoids the harsh basic conditions of standard cleavage methods.[\[1\]](#)
- Buffered Desilylation:
 - Carry out the removal of 2'-hydroxyl protecting groups (desilylation) using a buffered solution, such as triethylamine trihydrofluoride, to minimize alkylation and cleavage of the ac4C modification.[\[1\]](#)
- Purification:

- Purify the crude ac4C-containing RNA oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).[1]
 - Visualize the RNA bands by UV shadowing, excise the band corresponding to the full-length product, and elute the RNA.
 - Desalt the purified RNA using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
- Analysis:
 - Confirm the identity and purity of the final product by MALDI-TOF mass spectrometry or LC-MS.

II. Enzymatic Installation of N4-acetylcytidine

While chemical synthesis is ideal for producing defined RNA standards, understanding the biological pathway of ac4C installation is crucial for contextualizing its function. In eukaryotes, the NAT10 enzyme is responsible for acetylating cytidine residues in RNA.[3][4][5]

Signaling Pathway for NAT10-mediated ac4C Installation



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Caption: Enzymatic installation of ac4C by NAT10.

III. Data Presentation: Biophysical Characterization of ac4C-containing RNA

The successful synthesis of ac4C RNA standards allows for their biophysical characterization. A key parameter is the effect of ac4C on the thermal stability of RNA duplexes, which can be measured by UV melting experiments.

RNA Duplex Context	Sequence (ac4C position <u>underlined</u>)	T _m (°C) of Unmodified Duplex	T _m (°C) of ac4C Duplex	ΔT _m (°C) (ac4C vs. C)	Reference
Human 18S rRNA Helix 45	5'-GCA CC GGU AGC-3'	55.8	58.0	+2.2	[1]
Eukaryotic tRNA ^{Ser} D-arm	5'- GAGGCUC- 3' paired with 5'- GAGCCUC-3'	48.5	56.7	+8.2	[1]

Note: T_m values are dependent on buffer conditions and RNA concentration. The data presented here are for comparative purposes to illustrate the stabilizing effect of ac4C.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the synthesis and characterization of RNA standards containing the N4-acetylcytidine modification. The modified solid-phase synthesis protocol is a reliable method for producing high-purity ac4C-containing oligonucleotides. These standards are invaluable tools for investigating the biological roles of ac4C, developing novel RNA-based diagnostics, and exploring ac4C as a target for therapeutic intervention. The significant stabilizing effect of ac4C

on RNA duplexes, as quantified by thermal melting studies, underscores the importance of this modification in RNA biology.[1]

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